Cas no 824966-76-9 (Phenol, 2,2'-(4-hexenylidene)bis[6-(1,1-dimethylethyl)-4-methyl-)

824966-76-9 structure
Product name:Phenol, 2,2'-(4-hexenylidene)bis[6-(1,1-dimethylethyl)-4-methyl-
Phenol, 2,2'-(4-hexenylidene)bis[6-(1,1-dimethylethyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)hex-4-enyl]-4-methylphenol
- 824966-76-9
- 2,2'-(Hex-2-ene-6,6-diyl)bis(6-tert-butyl-4-methylphenol)
- DTXSID60837617
- Phenol, 2,2'-(4-hexenylidene)bis[6-(1,1-dimethylethyl)-4-methyl-
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- Inchi: InChI=1S/C28H40O2/c1-10-11-12-13-20(21-14-18(2)16-23(25(21)29)27(4,5)6)22-15-19(3)17-24(26(22)30)28(7,8)9/h10-11,14-17,20,29-30H,12-13H2,1-9H3
- InChI Key: JYVARSQDYSRLNM-UHFFFAOYSA-N
- SMILES: CC=CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O
Computed Properties
- Exact Mass: 408.302830514g/mol
- Monoisotopic Mass: 408.302830514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 8.9
- Topological Polar Surface Area: 40.5Ų
Phenol, 2,2'-(4-hexenylidene)bis[6-(1,1-dimethylethyl)-4-methyl- Related Literature
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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